2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile
Overview
Description
The compound 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied due to its potential applications in pharmaceuticals and materials science. Thiophene derivatives are known for their diverse biological activities and as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald synthesis technique, which is a multi-step reaction that includes the use of ketones, malononitrile, a mild base, and sulfur powder . Another method for synthesizing thiophene derivatives is the one-pot synthesis approach, which can involve the use of ultrasound to promote the reaction, as well as the use of reagents like O-ethyl thioformate and 2-chloroacetonitrile . Additionally, the Vilsmeier-Haack reaction has been employed to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which can be further reacted to obtain novel thiophene compounds .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray diffraction analysis has also been used to structurally characterize specific derivatives, providing insights into the stereochemistry of the compounds . Molecular modeling studies have been conducted to understand the geometrical structures of these compounds, revealing the electronic distribution and reactivity of different atoms within the thiophene nucleus .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions based on the reactivity of their substituents. For instance, reactions with heterocumulenes can lead to the formation of dithieno-pyrimido-pyrimidinones or thiones, depending on the reagents used . The reactivity of the amino and cyano groups in the thiophene ring allows for the formation of Schiff bases when treated with different aldehydes . These reactions expand the chemical diversity of thiophene derivatives and their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can significantly affect their chemical reactivity and biological activity. For example, some derivatives have shown excellent in vitro antimicrobial activity , while others have been evaluated as anticancer agents with promising results . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds have also been studied, indicating good drug-like properties for some derivatives .
Scientific Research Applications
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some applications of thiophene derivatives:
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Industrial Chemistry and Material Science
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Pharmacological Properties
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Safety And Hazards
properties
IUPAC Name |
2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2S/c12-9-2-1-6(3-10(9)13)8-5-16-11(15)7(8)4-14/h1-3,5H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXWMPXGROYWLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2C#N)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397555 | |
Record name | 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile | |
CAS RN |
861407-95-6 | |
Record name | 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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